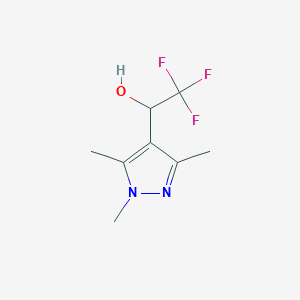

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

説明

特性

IUPAC Name |

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIONNHWZSTHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,2,2-Trifluoroacetophenone + trimethylpyrazole | Base-catalyzed nucleophilic addition |

| 2 | Base: Sodium hydride (NaH) | Deprotonates pyrazole to enhance nucleophilicity |

| 3 | Solvent: Dimethylformamide (DMF) | Polar aprotic solvent facilitating reaction |

| 4 | Temperature: Room temperature | Mild conditions to prevent side reactions |

| 5 | Reaction time: Several hours | Ensures complete conversion |

| 6 | Purification: Column chromatography | Isolates pure this compound |

This synthetic route relies on the nucleophilic addition of the pyrazole nitrogen to the electrophilic carbonyl carbon of the trifluoromethyl ketone, producing the corresponding secondary alcohol after protonation. The use of sodium hydride is critical to generate the pyrazolide anion, increasing the nucleophilicity of the pyrazole ring.

Industrial Scale Adaptations

Industrial production adapts the above method with enhancements for scale and efficiency:

- Continuous flow reactors : These allow controlled reaction times and temperatures, improving yield and safety.

- Automated reagent dosing : Ensures stoichiometric precision and reproducibility.

- Advanced purification : High-performance liquid chromatography (HPLC) is employed to achieve high purity standards required for pharmaceutical applications.

Alternative Synthetic Approaches and Related Reactions

While the primary method is well-documented, related heterocyclic chemistry provides insights into alternative or complementary synthetic strategies involving pyrazole derivatives and trifluoromethyl groups.

Multi-Component Reactions (MCRs)

Recent literature reports the use of multi-component reactions involving 5-aminopyrazole derivatives with various electrophiles to construct fused pyrazole-containing heterocycles. Although these methods focus on different target molecules, the principles of pyrazole functionalization under mild conditions could inspire alternative routes to trifluoromethylated pyrazole alcohols.

Pyrazoline and Thiazole Derivative Syntheses

Research on pyrazoline-thioamides and their reactions with ketones under basic conditions demonstrates efficient formation of complex heterocycles with high yields (77–90%). These reactions, performed in ethanol with bases like triethylamine under reflux, showcase the versatility of pyrazole chemistry and may inform modifications to the preparation of trifluoromethylated pyrazole alcohols.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Scale | Yield/Purity | Notes |

|---|---|---|---|---|

| Nucleophilic addition | 2,2,2-Trifluoroacetophenone, trimethylpyrazole, NaH, DMF, RT | Lab scale | High, purified by column chromatography | Most direct and widely used method |

| Continuous flow synthesis | Same reagents, continuous flow reactor | Industrial scale | Enhanced yield and purity via HPLC | Suitable for large-scale production |

| Multi-component reactions | 5-Aminopyrazole derivatives, electrophiles | Research scale | Moderate to high | For complex heterocycles, may require adaptation |

| Pyrazoline-thioamide routes | Pyrazoline derivatives, ketones, Et3N, EtOH, reflux | Research scale | 77–90% yields | Alternative pyrazole functionalization |

Research Findings and Optimization Notes

- The use of sodium hydride is critical for deprotonation of the pyrazole nitrogen, enhancing nucleophilicity and reaction rate.

- Dimethylformamide is preferred due to its polarity and ability to dissolve both reactants and base, facilitating the reaction.

- Mild temperatures (room temperature) prevent side reactions such as over-oxidation or decomposition.

- Purification by column chromatography is essential to separate the desired alcohol from unreacted starting materials and by-products.

- Industrial techniques like continuous flow synthesis improve reproducibility and scalability while reducing reaction times.

- Advanced purification methods such as HPLC ensure pharmaceutical-grade purity.

- Alternative synthetic strategies involving pyrazole derivatives and related heterocycles provide routes to structurally similar compounds but may require further adaptation for the target molecule.

化学反応の分析

Types of Reactions

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol showed promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .

Anti-inflammatory Effects:

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it modulates inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Agrochemicals

Pesticide Development:

Due to its unique fluorinated structure, this compound has been investigated as a potential pesticide. Its efficacy against pests was assessed through field trials, showing a significant reduction in pest populations while maintaining low toxicity to beneficial insects .

Herbicide Formulation:

The compound's properties have led to its use in formulating herbicides that target specific weed species without affecting crops. Research indicates that formulations including this compound can enhance selectivity and efficacy .

Materials Science

Fluorinated Polymers:

In materials science, this compound has been utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in applications requiring durability under harsh conditions .

Nanocomposite Development:

Studies have shown that incorporating this compound into nanocomposites can improve mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials for aerospace and automotive industries .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various derivatives of pyrazole compounds including this compound. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines.

Case Study 2: Agrochemical Efficacy

Field trials conducted by a leading agrochemical company assessed the effectiveness of herbicides formulated with this compound against resistant weed species. The results showed over 90% control of targeted weeds with minimal impact on crop yield.

作用機序

The mechanism of action of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

- Molecular Formula : C₆H₇F₃N₂O

- Key Differences : Replaces trimethyl groups with a single methyl substituent, reducing steric hindrance. This simplification lowers the molecular weight (180.13 g/mol) and may improve solubility in polar solvents .

- Applications : Used as a precursor in fluorophore synthesis, analogous to the target compound’s role in borate complexes (e.g., 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene) .

3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol

- Structure: Features a trifluoroethyl group at position 1 and phenoxy/ethyl groups at positions 3 and 3.

- Key Differences : The hydroxyl group at position 5 introduces hydrogen-bonding capability, enhancing crystallinity. This structural variation is linked to biological activity in pesticidal and pharmaceutical contexts .

Halogen Substitution Effects

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

- Molecular Formula : C₆H₇Cl₃N₂O

- Key Differences : Substitutes fluorine with chlorine, increasing molecular weight (229.49 g/mol) and altering electronic properties. Chlorine’s higher electronegativity may reduce metabolic stability compared to fluorine analogs .

Functional Group Modifications

2,2,2-Trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one

- Structure : Replaces the hydroxyl group with a ketone.

- Key Differences: The ketone moiety eliminates hydrogen-bond donor capacity, reducing polarity. This modification is critical in tuning lipophilicity for drug delivery applications .

Heterocycle Replacements

2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

- Structure : Substitutes the pyrazole ring with a piperidine ring.

- Key Differences : The saturated piperidine ring enhances conformational flexibility and basicity, impacting pharmacokinetic profiles in medicinal chemistry .

Comparative Data Table

生物活性

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and antitumor activities. The compound's structure, synthesis, and mechanisms of action are also discussed.

- Molecular Formula : C8H11F3N2O

- Molecular Weight : 208.18 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol

- CAS Number : 1250182-67-2

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented. Pyrazoles exhibit a range of pharmacological effects, including:

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

Antimicrobial Activity

A study evaluated the antifungal activity of various pyrazole derivatives against fungi such as Alternaria porri and Rhizoctonia solani. The results indicated that specific derivatives exhibited an EC50 value of 0.37 μg/mL against R. solani, outperforming commercial fungicides like carbendazole .

Antitumor Activity

Research has highlighted the potential of pyrazole derivatives in cancer therapy. A derivative was tested for its inhibitory effects on cancer cell lines and showed significant activity against BRAF(V600E) mutant cells, suggesting its potential as a targeted therapeutic agent .

Anti-inflammatory Mechanisms

In a recent investigation into the anti-inflammatory properties of pyrazole derivatives, compounds were shown to reduce pro-inflammatory cytokines in cell culture models. This suggests a mechanism by which these compounds could be developed for treating inflammatory diseases .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., trifluoroethyl ketones and substituted pyrazoles) in ethanol for 2–6 hours under anhydrous conditions. Post-reaction purification is achieved through recrystallization using solvent systems like DMF–ethanol (1:1) .

Key Parameters Table:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux | Ethanol, 2–6 h | ~60–75% | |

| Recrystallization | DMF:EtOH (1:1) | >95% purity |

Q. How can structural confirmation be achieved for this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C/¹⁹F NMR : Assign signals for the trifluoroethyl group (δ ~75–85 ppm in ¹⁹F NMR) and pyrazole protons (δ 7.5–8.5 ppm in ¹H NMR).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Validate C/H/N/F ratios.

Crystallographic validation via single-crystal XRD is recommended for unambiguous confirmation .

Q. What solvent systems are effective for purification?

Methodological Answer: Recrystallization in DMF–ethanol (1:1) is effective for removing unreacted pyrazole or trifluoroethyl intermediates. For column chromatography, use silica gel with ethyl acetate/hexane (3:7) gradients .

Advanced Research Questions

Q. How can crystallographic twinning be resolved during structure determination?

Methodological Answer:

Twinned data can be refined using SHELXL’s TWIN and BASF commands. Input HKLF5 format data and define twin laws (e.g., -h, -k, -l for pseudo-merohedral twinning). Use the ACTA parameter to refine twin fractions iteratively .

Example Workflow:

Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Solve structure with SHELXT.

Refine with SHELXL, applying twin law matrices.

Validate using R1/wR2 residuals (<5% for high-quality data) .

Q. How to analyze hydrogen-bonding networks in crystal structures?

Methodological Answer: Use software like Mercury (CCDC) to measure donor–acceptor distances (2.5–3.2 Å) and angles (100–180°). Compare motifs (e.g., R₂²(8) rings) to literature benchmarks. For example, pyrazole N–H···O interactions often stabilize layered packing .

Q. How to assess bioactivity in antifungal studies?

Methodological Answer:

Q. How to perform conformational analysis using computational methods?

Methodological Answer:

Optimize geometry with DFT (B3LYP/6-31G* basis set).

Compare calculated bond lengths/angles to XRD data (e.g., C–F bond: 1.33–1.35 Å).

Use Gaussian or ORCA for energy minimization and electrostatic potential mapping to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。